

Leucomethylene Blue (CAS 613-11-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leucomethylene blue*

Cat. No.: B1207484

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomethylene blue, with the CAS number 613-11-6, is the reduced and colorless form of the well-known thiazine dye, methylene blue.[1][2] This technical guide provides an in-depth overview of **leucomethylene blue**, focusing on its chemical and physical properties, synthesis, analytical methodologies, and key applications in research and drug development. Its significance lies in its role as a crucial intermediate in the biological and chemical applications of methylene blue, acting as a potent reducing agent and antioxidant.[1] This document aims to serve as a comprehensive resource for professionals utilizing or investigating this versatile compound.

Physicochemical Properties

Leucomethylene blue is a phenothiazine derivative, specifically 3,7-bis(dimethylamino)-10H-phenothiazine.[2] Unlike its oxidized counterpart, it is colorless in solution. Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	613-11-6	[2]
Molecular Formula	C ₁₆ H ₁₉ N ₃ S	[2]
Molecular Weight	285.41 g/mol	
IUPAC Name	N ³ ,N ³ ,N ⁷ ,N ⁷ -tetramethyl-10H-phenothiazine-3,7-diamine	[1]
Appearance	Colorless to sky-bluish crystalline powder	
Solubility	Soluble in water, ethanol, DMSO, and DMF.[1] The mesylate salt has a solubility of 87 mg/mL in water and 88 mg/mL in DMSO.[3] Benzoyl leucomethylene blue is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. [4]	
UV-Vis Absorption	Peak absorption around 741 nm.	

Synthesis of Leucomethylene Blue

Leucomethylene blue is typically synthesized by the reduction of methylene blue. A common and effective method involves the use of a reducing agent such as sodium dithionite.

Experimental Protocol: Reduction of Methylene Blue

Materials:

- Methylene blue monohydrate
- Deionized water

- Toluene
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Anhydrous sodium carbonate (Na_2CO_3)
- Nitrogen gas supply
- Reaction flask with a stirrer and condenser
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve methylene blue monohydrate in deionized water in the reaction flask.
- Add toluene to the aqueous solution of methylene blue. The mixture will form two phases, with the aqueous phase being dark blue and the toluene phase having a pinkish hue.
- Flush the reaction vessel with nitrogen gas to create an inert atmosphere. This is crucial as **leucomethylene blue** is sensitive to oxidation by atmospheric oxygen.
- While stirring vigorously, add sodium dithionite to the reaction mixture. The sodium dithionite will reduce the methylene blue, causing the blue color of the aqueous phase to fade.
- Following the addition of the reducing agent, add anhydrous sodium carbonate. This will basify the mixture, facilitating the transfer of the **leucomethylene blue** from the aqueous phase to the toluene phase.
- Continue stirring under a nitrogen atmosphere until the reaction is complete, indicated by the aqueous phase becoming colorless and the toluene phase turning yellow.
- Transfer the reaction mixture to a separatory funnel and separate the organic (toluene) layer containing the **leucomethylene blue**.
- Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

- The resulting solution of **leucomethylene blue** in toluene can be used for subsequent reactions or the solvent can be removed under reduced pressure to isolate the compound.

Analytical Methodologies

The quantification and characterization of **leucomethylene blue** are essential for research and quality control. Due to its instability in the presence of oxygen, analytical procedures require careful handling to prevent its oxidation back to methylene blue.

Photometric Titration

A common method for the assay of methylene blue involves its reduction to **leucomethylene blue**, which can be monitored photometrically.

Experimental Protocol:

- Principle: The blue color of methylene blue is discharged upon its reduction to the colorless **leucomethylene blue** by a reducing agent, such as ascorbic acid, in an acidic medium. The endpoint of the titration is detected by the cessation of the color change, monitored with a photometric sensor at approximately 660 nm.[5][6][7]
- Reagents:
 - Standard solution of methylene blue
 - Standard solution of ascorbic acid
 - Acidic buffer (e.g., hydrochloric acid solution)
- Instrumentation:
 - Autotitrator equipped with a photometric sensor (e.g., Mettler Toledo DP660)
- Procedure:
 - Prepare a known concentration of the methylene blue sample in an acidic solution.
 - Titrate the sample with a standardized solution of ascorbic acid.

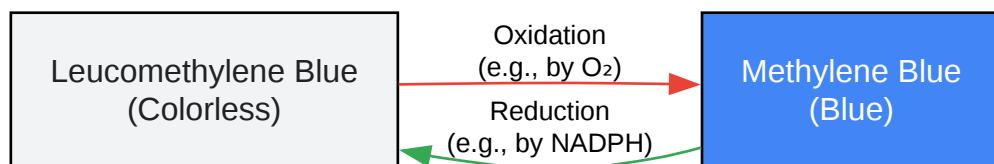
- Monitor the absorbance of the solution at 660 nm throughout the titration.
- The endpoint is determined from the titration curve, where the absorbance no longer changes significantly with the addition of the titrant.

Liquid Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation and quantification of **leucomethylene blue** and methylene blue.

Experimental Protocol:

A liquid chromatographic method for the simultaneous determination of methylene blue and **leucomethylene blue** in biological matrices has been developed.[\[8\]](#)

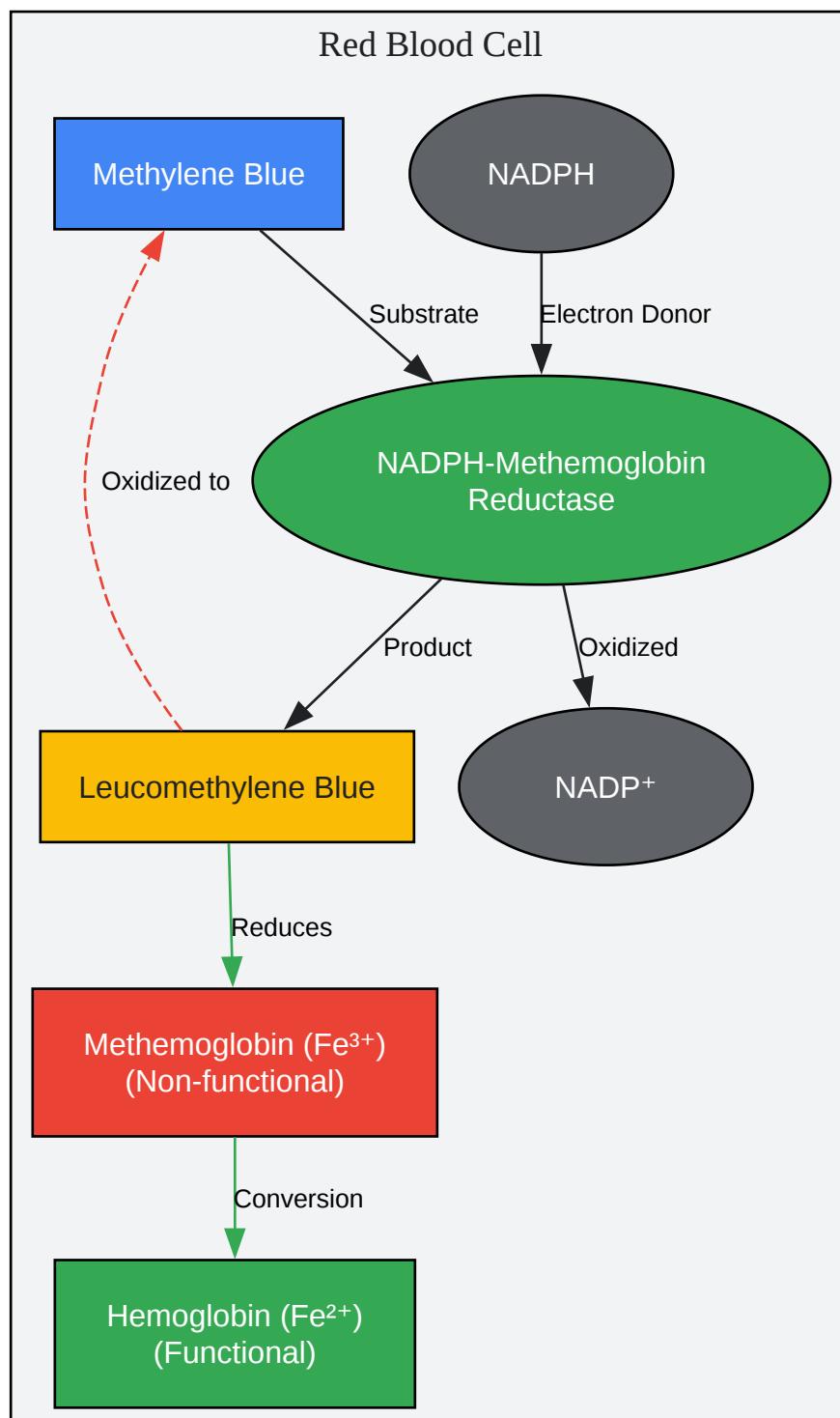

Parameter	Condition
Column	SunFire™ C18, 5 µm, 250 mm × 4.6 mm
Mobile Phase	0.1% formic acid in water:acetonitrile (62:38, v/v)
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Injection Volume	50 µL
Detection	UV at 655 nm

Note: Due to the instability of **leucomethylene blue**, sample preparation and analysis should be performed under conditions that minimize exposure to oxygen.

Key Applications and Mechanisms of Action Redox Chemistry and Antioxidant Properties

The core of **leucomethylene blue**'s function lies in its redox chemistry. It is a potent reducing agent, readily donating electrons to become oxidized to methylene blue. This property

underlies its antioxidant effects, as it can neutralize reactive oxygen species (ROS).

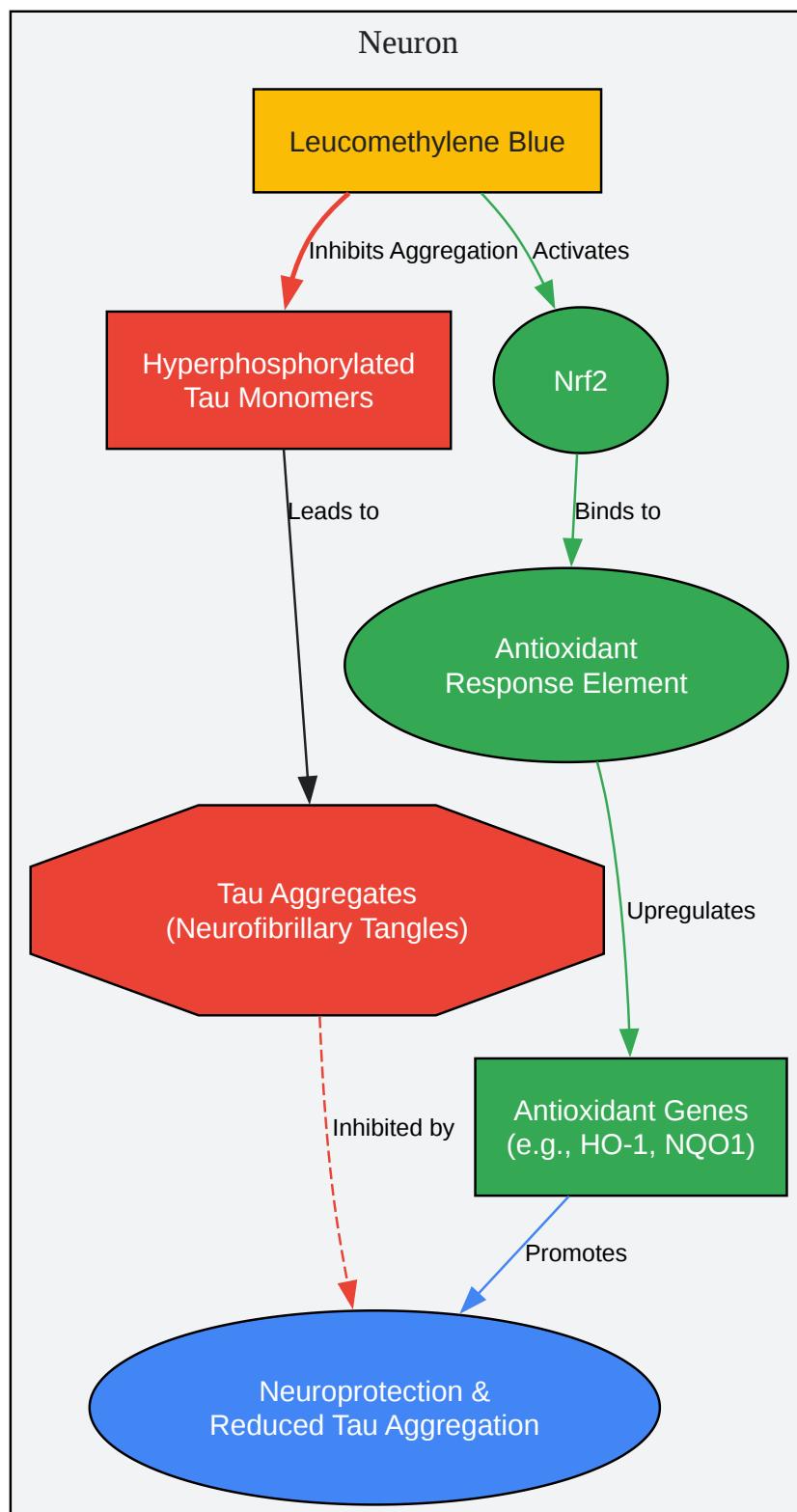

[Click to download full resolution via product page](#)

Redox cycle of **leucomethylene blue** and methylene blue.

Treatment of Methemoglobinemia

Methylene blue is an FDA-approved treatment for methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe^{3+}) state, rendering it unable to transport oxygen. The therapeutic action of methylene blue is dependent on its in vivo reduction to **leucomethylene blue**.

The enzyme NADPH-methemoglobin reductase reduces methylene blue to **leucomethylene blue**, which then acts as an electron donor to reduce methemoglobin back to functional hemoglobin.


[Click to download full resolution via product page](#)

Mechanism of **leucomethylene blue** in treating methemoglobinemia.

Neuroprotection and Alzheimer's Disease

Leucomethylene blue and its parent compound, methylene blue, have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. One of the key mechanisms is the inhibition of tau protein aggregation, a hallmark of the disease.[9][10]

Leucomethylene blue is being investigated as a second-generation tau protein aggregation inhibitor.[9][11] It is believed to prevent the formation of neurofibrillary tangles by inhibiting the aggregation of hyperphosphorylated tau proteins.[12] Additionally, methylene blue has been shown to activate the Nrf2/ARE antioxidant pathway, which upregulates the expression of antioxidant genes, further protecting neurons from oxidative stress.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 613-11-6: Leucomethylene blue | CymitQuimica [cymitquimica.com]
- 2. Leucomethylene blue | C16H19N3S | CID 164695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucomethylene blue mesylate | Microtubule | Beta Amyloid | TargetMol [targetmol.com]
- 4. Benzoyl leuco methylene blue | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. [PDF] Determination of methylene blue and leucomethylene blue in male and female Fischer 344 rat urine and B6C3F1 mouse urine. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Leucomethylene Blue (CAS 613-11-6): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207484#leucomethylene-blue-cas-number-613-11-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com